3-[(3-Hydroxyphenyl)methyl]-1-phenylurea
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Overview
Description
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is known for its potential therapeutic and environmental applications. It is also referred to by its IUPAC name, N-(3-hydroxybenzyl)-N’-phenylurea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea typically involves the reaction of 3-hydroxybenzylamine with phenyl isocyanate . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between 3-hydroxybenzylamine and phenyl isocyanate. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxybenzyl)-N’-methylurea
- N-(3-Hydroxybenzyl)-N’-ethylurea
- N-(3-Hydroxybenzyl)-N’-propylurea
Uniqueness
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-1-3-7-12/h1-9,17H,10H2,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAFLVTFFNZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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